molecular formula C14H8Cl2FN3O B2853493 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide CAS No. 1333766-59-8

3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide

Cat. No. B2853493
CAS RN: 1333766-59-8
M. Wt: 324.14
InChI Key: FCWWOCGVPNTUBA-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide, also known as DFP-10917, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential effects on biological systems.

Mechanism Of Action

The mechanism of action of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. By modulating the activity of these channels, 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide may have effects on neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. These effects include the modulation of synaptic transmission, the inhibition of pain signaling, and the reduction of seizure activity. Additionally, 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One advantage of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide is its specificity for certain ion channels in the brain, which allows for targeted modulation of neuronal activity. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its effects on biological systems.

Future Directions

Future research on 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide may focus on the development of more specific and potent analogs, as well as the investigation of its potential applications in the treatment of neurological and inflammatory disorders. Additionally, further studies may be needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with 3-fluorobenzylamine, followed by the addition of cyanomethyl chloride. The resulting product is then purified through a series of chromatography steps to yield the final compound.

Scientific Research Applications

3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have effects on the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2FN3O/c15-11-4-5-12(16)19-13(11)14(21)20(7-6-18)10-3-1-2-9(17)8-10/h1-5,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWWOCGVPNTUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N(CC#N)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide

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